molecular formula C19H15N3O2S2 B3004072 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895412-17-6

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B3004072
CAS RN: 895412-17-6
M. Wt: 381.47
InChI Key: IMGRFTMRHHQSGT-UHFFFAOYSA-N
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Description

The compound "N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of densely functionalized heterocyclic compounds, such as pyrroles and thiophenes, can be achieved through the reactions of zwitterions with electron-deficient alkynes, as described in the first paper . This method could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper discusses the crystal structure and molecular conformation of a related compound, which is a solvated carboxamide with a methoxyphenyl ring linked to an oxo-pyrrolidine moiety . This suggests that the target compound may also exhibit a complex molecular geometry, potentially with multiple rings and substituents contributing to its overall conformation.

Chemical Reactions Analysis

The third paper provides information on the synthesis and crystal structure of a carboxamide derivative of a tetrahydrobenzo[b]thiophene . This indicates that carboxamide groups can be successfully incorporated into thiophene structures, which is relevant for the synthesis of the target compound. Additionally, the presence of hydrogen bonds in the crystal structure suggests that similar interactions could be expected in the target compound.

Physical and Chemical Properties Analysis

The fourth paper describes the synthesis and antitubercular evaluation of carboxamides tethered to a dibenzo[b,d]thiophene moiety . This implies that the target compound may also possess biological activity, which could be explored in future studies. The fifth paper details the molecular conformations and modes of supramolecular aggregation in a series of benzamide derivatives . This information can be used to predict the physical properties, such as solubility and melting point, as well as the potential for forming supramolecular structures in the target compound.

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-24-14-6-7-16-15(10-14)21-19(26-16)22(12-13-4-2-8-20-11-13)18(23)17-5-3-9-25-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGRFTMRHHQSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

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